molecular formula C21H17Br B8239560 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene

Cat. No.: B8239560
M. Wt: 349.3 g/mol
InChI Key: MNLKPUYYGLJSRW-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene is a chemical compound with the molecular formula C21H17Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 9-position, and a phenyl group at the 5-position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other photoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene can be synthesized through various synthetic routes. One common method involves the bromination of 9,9-dimethyl-5-phenyl-9H-fluorene using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, toluene), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted fluorene derivatives.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of dehalogenated fluorene derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene in its applications is primarily based on its electronic properties. The presence of the bromine atom and the phenyl group enhances its ability to participate in π-electron conjugation, leading to high electron delocalization. This property is crucial for its role in OLEDs and other electronic devices, where efficient charge transport and light emission are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene is unique due to the combination of the bromine atom, methyl groups, and phenyl group, which collectively contribute to its distinct electronic properties and reactivity. This makes it particularly valuable in the field of organic electronics and material science .

Properties

IUPAC Name

2-bromo-9,9-dimethyl-5-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br/c1-21(2)18-10-6-9-16(14-7-4-3-5-8-14)20(18)17-12-11-15(22)13-19(17)21/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLKPUYYGLJSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC(=C2C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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